Cyclohexyl trifluoromethanesulfonate
CAS No.: 131929-90-3
Cat. No.: VC14443398
Molecular Formula: C7H11F3O3S
Molecular Weight: 232.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 131929-90-3 |
|---|---|
| Molecular Formula | C7H11F3O3S |
| Molecular Weight | 232.22 g/mol |
| IUPAC Name | cyclohexyl trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C7H11F3O3S/c8-7(9,10)14(11,12)13-6-4-2-1-3-5-6/h6H,1-5H2 |
| Standard InChI Key | VHLRUGZSAQKKLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)OS(=O)(=O)C(F)(F)F |
Introduction
Chemical and Structural Properties
Molecular Architecture
Cyclohexyl triflate features a cyclohexyl group bonded to a trifluoromethanesulfonate moiety. The triflyl group (CF₃SO₃⁻) is a potent electron-withdrawing group, rendering the compound highly reactive toward nucleophilic substitution (SN1/SN2) and elimination reactions. Key structural parameters include:
X-ray crystallography of related triflate salts, such as N-cyclohexylammonium resorcinarene triflate, reveals that the triflate anion adopts a tetrahedral geometry, with S–O bond lengths averaging 1.44 Å .
Spectroscopic Characteristics
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¹H NMR: The cyclohexyl protons resonate as a multiplet at δ 1.2–2.1 ppm, while the triflate group’s CF₃ signal appears as a singlet near δ −74 ppm in ¹⁹F NMR .
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IR Spectroscopy: Strong absorptions at 1,350 cm⁻¹ (S=O asymmetric stretch) and 1,180 cm⁻¹ (C–F stretch) confirm the triflyl group .
Synthesis and Optimization
Conventional Methods
Cyclohexyl triflate is typically synthesized via the reaction of cyclohexanol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base:
Novel Approaches
A 2016 patent (CN106008282A) introduced a mild, high-yield synthesis using ortho esters and Tf₂O :
This method eliminates hazardous byproducts, achieving 75–98% yields under ambient conditions .
Table 1: Comparative Synthesis Yields
| Method | Conditions | Yield (%) | Byproduct |
|---|---|---|---|
| Tf₂O + Cyclohexanol | −78°C, 2 h | 75 | Triflic acid |
| Ortho ester + Tf₂O | RT, 15 min | 98 | Low-boiling ester |
Applications in Organic Synthesis
Alkylation Reactions
Recent Advances and Future Directions
Catalytic Asymmetric Synthesis
Silver triflate (AgOTf) promotes asymmetric allylic alkylation of cyclohexyl triflate, achieving enantiomeric excess (ee) >90% in indole derivatives .
Polymer-Supported Reagents
Phosphonium anhydride resins enable recyclable dehydrating agents, reducing waste in large-scale triflate syntheses .
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